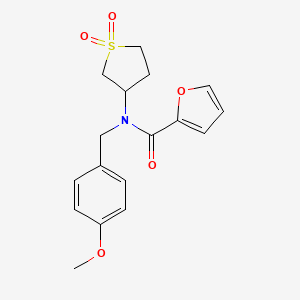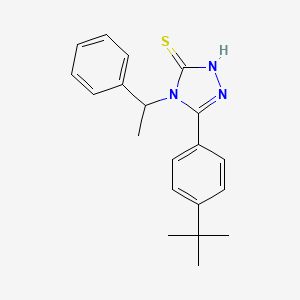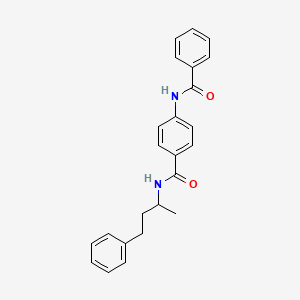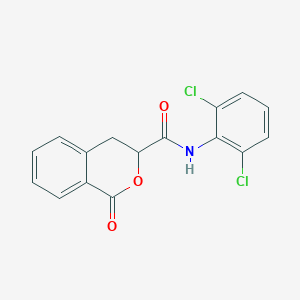![molecular formula C16H16N2O2 B4080018 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4080018.png)
3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one
説明
3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one, also known as ACA or N-(2-furyl)-N'-(2-hydroxy-3-cyclohexen-1-ylidene) hydrazine, is a chemical compound that belongs to the class of furanones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The exact mechanism of action of 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one is not fully understood. However, it has been proposed that 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to inhibit the activation of NF-κB, which is a key regulator of inflammation and cancer. It has also been shown to inhibit the phosphorylation of MAPKs, which are involved in the regulation of cell growth and survival. Additionally, 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to activate the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and iNOS, which are involved in inflammation and cancer. 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has also been found to increase the levels of various antioxidant enzymes, including SOD and CAT, which protect cells from oxidative stress. Furthermore, 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to reduce the levels of pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in inflammation and cancer.
実験室実験の利点と制限
3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has several advantages for lab experiments. It is a stable and easily synthesizable compound, which makes it ideal for various in vitro and in vivo studies. Additionally, 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to have low toxicity and high bioavailability, which makes it a promising candidate for drug development. However, 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Additionally, 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to have low stability in acidic and basic conditions, which can affect its activity and potency.
将来の方向性
There are several future directions for the study of 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one. One of the potential applications of 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one is in the treatment of cancer. Further studies are needed to investigate the efficacy of 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one in various cancer models and to elucidate its mechanism of action. Additionally, 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to have neuroprotective effects in preclinical studies. Further studies are needed to investigate the potential of 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one in the treatment of neurodegenerative disorders, including Parkinson's and Alzheimer's diseases. Furthermore, the development of novel derivatives of 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one with improved solubility and stability could enhance its therapeutic potential.
科学的研究の応用
3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects in preclinical studies. 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Furthermore, 3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to protect neurons from oxidative stress and prevent neuronal death in models of Parkinson's and Alzheimer's diseases.
特性
IUPAC Name |
3-(2-aminoanilino)-5-(furan-2-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-14-4-1-2-5-15(14)18-12-8-11(9-13(19)10-12)16-6-3-7-20-16/h1-7,10-11,18H,8-9,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOWSNNYOGJKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=CC=C2N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(difluoromethyl)-5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4079936.png)

![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4079947.png)
![2-[(4-fluorophenyl)sulfonyl]-N-(2-nitrophenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4079950.png)
![1-[(1-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)-2-propanol](/img/structure/B4079960.png)
![4-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4079965.png)
![4-phenyl-N-{1-[1-(1H-pyrazol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4079970.png)
![2-chloro-N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4079986.png)

![1-{3-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propyl}-3-methyl-1H-pyrazole](/img/structure/B4079995.png)
![5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B4079996.png)

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B4080008.png)
